REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[OH:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17](O)=[O:18])=[CH:12][CH:11]=1.B(F)(F)F.CCOCC.C([O-])(=O)C.[Na+]>C1(C)C=CC=CC=1>[OH:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][C:8]=1[C:17](=[O:18])[CH2:16][C:13]1[CH:14]=[CH:15][C:10]([OH:9])=[CH:11][CH:12]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
94.237 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
198.201 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
336 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
108 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1.5 h at an internal temperature of 108° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a paddle
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
CUSTOM
|
Details
|
The reaction purged with nitrogen
|
Type
|
ADDITION
|
Details
|
was added in portions of 3-4 mL
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
ADDITION
|
Details
|
During addition the internal temperature
|
Type
|
CUSTOM
|
Details
|
rose to 100° C
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
replaced with a condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
to give a biphasic solution
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
A precipitate formed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was collected in a sintered glass funnel
|
Type
|
CUSTOM
|
Details
|
The solid was dried on a vacuum oven for 16 h
|
Duration
|
16 h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)O)C(CC1=CC=C(C=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119.67 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |